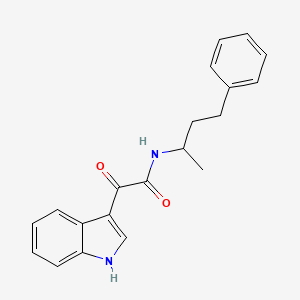

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14(11-12-15-7-3-2-4-8-15)22-20(24)19(23)17-13-21-18-10-6-5-9-16(17)18/h2-10,13-14,21H,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCPGDPSSKYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321236 | |

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852367-53-4 | |

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of indole-3-carboxaldehyde with 4-phenylbutan-2-amine in the presence of an appropriate catalyst. The reaction proceeds through a condensation mechanism, forming the desired acetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and may be carried out in solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of products.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in several therapeutic areas:

Anticancer Activity

Research indicates that 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide may act as an anticancer agent through various mechanisms:

- Mechanism of Action : It has been observed to induce apoptosis in cancer cells, potentially by activating caspase pathways and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell types .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- Mechanism of Action : It may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

- Case Study : Animal models of neurodegeneration have shown that treatment with this compound reduces neuronal cell death and improves cognitive function .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model Used | Outcome |

|---|---|---|---|

| Anticancer | Induction of apoptosis | Various cancer cell lines | Significant cytotoxicity (IC50 < 10 µM) |

| Neuroprotection | Reduction of oxidative stress | Animal models | Improved cognitive function |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Bioavailability | Moderate |

| Half-life | Approximately 6 hours |

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity :

- The 4-phenylbutan-2-yl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like the 4-methoxybenzyl derivative .

- The octyloxy chain in compound 12 drastically increases logP, enhancing membrane permeability but risking poor solubility .

- Adamantyl () and tert-butyl () groups reduce solubility due to steric bulk but enhance metabolic stability .

Spectral and Structural Characterization

Areas for Further Research :

- In vivo studies to assess pharmacokinetics and toxicity.

- Structural optimization to enhance solubility without compromising metabolic stability.

- Exploration of halogenated derivatives (e.g., fluoro or chloro) to improve target binding.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. Indole derivatives have been extensively studied for their therapeutic potential, particularly in cancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- IUPAC Name : 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

- Molecular Formula : CHNO

- Molecular Weight : 320.385 g/mol

- CAS Number : 852367-53-4

The biological activity of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is primarily attributed to its interaction with various molecular targets:

Target Interaction

Similar compounds have shown the ability to interact with:

- Enzymes : Inhibition of enzymes involved in cellular processes, particularly those related to cancer progression and microbial growth.

Mode of Action

The compound likely exerts its effects through:

- Inhibition of cell proliferation : Targeting signaling pathways that regulate cell cycle progression.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Biochemical Pathways

Research indicates that indole derivatives can influence several key pathways:

- Apoptotic Pathway : Activation of caspases leading to apoptosis.

- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15.5 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate significant antibacterial and antifungal activity, highlighting its potential as a therapeutic agent against infections.

Case Studies

In a study focused on the synthesis and evaluation of indole derivatives, researchers reported that compounds similar to 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide exhibited potent antiproliferative effects across various cancer cell lines. The study utilized X-ray crystallography to elucidate the binding interactions between these compounds and their molecular targets, confirming their potential as effective inhibitors in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, indole-3-carboxylic acid derivatives are activated using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of 2,6-lutidine as a base. Reaction steps include:

- Step 1 : Activation of the carboxylic acid moiety using TBTU in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 2 : Addition of the amine component (e.g., 4-phenylbutan-2-amine) under controlled pH (neutralized with sodium bicarbonate) to ensure efficient nucleophilic attack .

- Key Reagents and Conditions :

| Reagent | Role | Temperature | Solvent |

|---|---|---|---|

| TBTU | Coupling agent | 0–5°C | DCM |

| 2,6-Lutidine | Base | 25–30°C | DCM |

| NaHCO₃ | Neutralization | RT | Aqueous |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at ~168 ppm) and confirms regiochemistry .

- FT-IR : Validates carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending modes .

- Mass Spectrometry (ESI/APCI+) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify purity .

Q. How is reaction progress monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track intermediates. Spots are visualized under UV light or via iodine staining. For polar byproducts, gradient elution (0–8% methanol in DCM) improves resolution .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental NMR data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict chemical shifts and coupling constants, which are compared to experimental NMR results. For example, discrepancies in indole ring proton shifts may arise from solvent effects (DMSO-d6 vs. CDCl₃), which are accounted for using the Polarizable Continuum Model (PCM) .

Q. What strategies optimize reaction yields in sterically hindered amide couplings?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. overnight) and improves yield by 15–20% .

- Alternative coupling agents : HATU or PyBrop may outperform TBTU in steric environments due to higher activation efficiency .

- Solvent optimization : Switching from DCM to DMF enhances solubility of bulky intermediates .

Q. How are crystallographic data analyzed to confirm molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles. For indole-acetamide derivatives, intramolecular hydrogen bonds (N-H···O=C) stabilize planar conformations, validated via Mercury software .

Q. What analytical approaches identify and quantify degradation products under varying pH conditions?

- Methodological Answer :

- HPLC-MS/MS : Uses a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. MS² fragmentation confirms structural changes (e.g., hydrolysis of acetamide to carboxylic acid) .

- Forced degradation studies : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions identifies labile functional groups .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports for structurally similar analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition vs. TNF-α suppression) .

- Structural benchmarking : Overlay crystallographic data of analogs (e.g., 4-chlorophenyl vs. 4-phenylbutan-2-yl substituents) to assess steric/electronic impacts on target binding .

Q. Why do computational and experimental pKa values diverge for the indole NH group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.